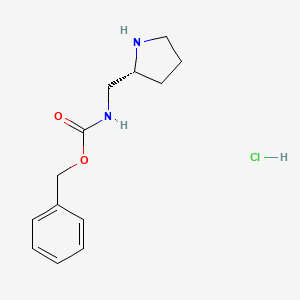

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMEOUFLZOLHQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662649 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217652-74-8 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research communities. This document provides a comprehensive technical overview of its chemical properties, outlines robust protocols for its synthesis and analytical characterization, and discusses its applications in drug discovery and development. By combining a chiral pyrrolidine core with a versatile benzyl carbamate (Cbz) protecting group, this compound serves as a critical intermediate for constructing complex, stereochemically defined molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, five-membered saturated structure provides a three-dimensional framework that can effectively orient substituents to engage with biological targets. When chirality is introduced, as in the (R)-configuration of the title compound, it allows for stereospecific interactions that are often crucial for therapeutic efficacy and selectivity.

The utility of this molecule is further enhanced by the presence of two key functional groups:

-

The Carboxybenzyl (Cbz or Z) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group remains a cornerstone of synthetic chemistry for the protection of amines.[2] Its stability to a wide range of reaction conditions, coupled with well-established methods for its clean removal (typically via catalytic hydrogenolysis), makes it an ideal choice for multi-step syntheses.[2][3]

-

The Hydrochloride Salt: The formation of a hydrochloride salt with the pyrrolidine nitrogen increases the compound's crystallinity and improves its handling characteristics. It also enhances solubility in polar protic solvents, which can be advantageous for certain reaction conditions.

This strategic combination of a chiral core and a robust protecting group makes this compound a high-value intermediate for synthesizing a diverse array of bioactive molecules.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties is fundamental for the effective use, storage, and analysis of any chemical compound. The key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | Benzyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate;hydrochloride | - |

| CAS Number | 1217652-74-8 | [4][5] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [5] |

| Molecular Weight | 270.76 g/mol | [5][6] |

| Physical Appearance | Expected to be a white to off-white crystalline solid | General chemical knowledge |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. | General chemical principles |

| Melting Point | Not publicly available; requires empirical determination. | - |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [6] |

Note: While specific experimental data for properties like melting point and detailed solubility are not widely published, the values are inferred from the properties of its constituent parts and related structures.

Synthesis and Purification: A Validated Approach

The synthesis of this compound is a straightforward N-protection reaction. The key is to use a high-purity chiral starting material to ensure the stereochemical integrity of the final product.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a simple and efficient synthetic strategy. The carbamate bond is formed between the primary amine of (R)-2-(aminomethyl)pyrrolidine and a suitable Cbz-group precursor, typically benzyl chloroformate.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

This protocol describes the N-protection of (R)-2-(aminomethyl)pyrrolidine.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-2-(aminomethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Rationale: The reaction is exothermic and cooling prevents potential side reactions. The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

-

Reagent Addition:

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Slow addition of the highly reactive benzyl chloroformate maintains control over the reaction rate and temperature.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

-

Work-up and Isolation:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base product.

-

Rationale: The bicarbonate wash removes any excess acid and unreacted benzyl chloroformate. The brine wash removes residual water.

-

-

Salt Formation and Purification:

-

Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Rationale: Salt formation provides a stable, crystalline solid that is often easier to handle and purify than the free-base oil.

-

Analytical Characterization Workflow

Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final compound. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Comprehensive analytical workflow for product validation.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical results for a high-purity sample.

Table 2: Summary of Expected Analytical Data

| Analysis Type | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons (benzyl), benzylic CH₂, pyrrolidine ring protons, and carbamate N-H. | Confirms the covalent structure and proton environment. |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, carbamate carbonyl, and pyrrolidine carbons. | Confirms the carbon skeleton of the molecule. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O₂), m/z ≈ 235.14. | Confirms the molecular weight of the free base. |

| RP-HPLC | Single major peak with >95% purity. | Quantifies chemical purity. |

| Chiral HPLC | Single major peak with >99% enantiomeric excess (e.e.). | Confirms stereochemical integrity.[7] |

| FT-IR | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), and aromatic C-H bends. | Identifies key functional groups. |

Field Insight: Chiral HPLC Method Development Confirming the enantiomeric excess is the most critical analytical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.[7] For carbamate compounds, polysaccharide-based CSPs (e.g., Chiralpak® series) often provide excellent separation. A typical method would involve a mobile phase of hexane/isopropanol or hexane/ethanol on a normal-phase column. Alternatively, pre-column derivatization with a chiral reagent like Marfey's reagent can allow for separation on a standard reverse-phase (C18) column.[8]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The protected amine allows for chemical modifications at other positions of the molecule, after which the Cbz group can be selectively removed to unmask the amine for further elaboration.

Deprotection and Further Functionalization

The most common method for Cbz deprotection is catalytic hydrogenolysis, which proceeds under mild conditions with volatile byproducts.[2]

Caption: Pathway for Cbz deprotection and subsequent elaboration.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

-

Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor by TLC.

-

Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Crucial Safety Note: The catalyst must be kept wet during handling to prevent ignition.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.[2]

This liberated amine is now a nucleophile, ready for a wide range of subsequent reactions, including amide bond formation, reductive amination, or urea formation, enabling the synthesis of diverse compound libraries for drug screening. The carbamate functionality itself is a stable amide-ester hybrid that can act as a peptide bond surrogate, improving proteolytic stability and cell permeability in drug candidates.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: Based on data for the (S)-enantiomer, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[5]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling. All operations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined stereochemistry, combined with the strategic placement of a robust and easily removable protecting group, provides chemists with a reliable and versatile building block. The protocols and data presented in this guide offer a framework for its synthesis, validation, and application, empowering researchers to confidently incorporate this valuable scaffold into their drug discovery programs and advance the development of next-generation therapeutics.

References

- Process for the preparation of 2-aminomethyl-pyrrolidine. Google Patents. CA1047041A.

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

-

Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. MedChemComm. 2015. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

This compound. Acmec Biochemical. Available at: [Link]

-

Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015. Available at: [Link]

-

Shalygina, V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023. Available at: [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

-

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. eMolecules this compound | | Fisher Scientific [fishersci.com]

- 5. 1217652-74-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. 1033245-45-2|(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

This compound is a key building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the benzyloxycarbonyl (Cbz) protecting group make it a versatile intermediate for creating complex molecules with specific stereochemistry.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1217652-74-8 | Internal Database |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | Internal Database |

| Molecular Weight | 270.76 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Purification: A Strategic Approach

The enantioselective synthesis of this compound is crucial for its application in developing stereospecific pharmaceuticals. The most logical and field-tested approach involves a multi-step synthesis starting from a readily available chiral precursor, such as (R)-pyrrolidine-2-methanol.

Rationale for the Synthetic Strategy

The chosen synthetic pathway emphasizes stereochemical control and the use of well-established reactions to ensure high purity and yield. The key steps involve the protection of the amine, activation of the hydroxyl group, nucleophilic substitution to introduce the second amine, and finally, formation of the hydrochloride salt.

Detailed Experimental Protocol

Step 1: Protection of (R)-pyrrolidine-2-methanol

The initial step involves the protection of the secondary amine of (R)-pyrrolidine-2-methanol with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions in subsequent steps.

-

Reaction: (R)-pyrrolidine-2-methanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

Causality: The Boc group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of the Boc-protected intermediate is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Reaction: The alcohol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or TEA) in an aprotic solvent.

-

Causality: Mesylation or tosylation significantly enhances the electrophilicity of the primary carbon, making it susceptible to attack by a nucleophile.

Step 3: Nucleophilic Substitution with Azide

The activated intermediate is then reacted with sodium azide (NaN₃) to introduce the nitrogen functionality that will become the primary amine.

-

Reaction: The mesylated or tosylated compound is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and heated with NaN₃.

-

Causality: This is a classic Sₙ2 reaction that proceeds with inversion of configuration, although in this case, the stereocenter is not directly involved. Azide is an excellent nucleophile for this transformation.

Step 4: Reduction of the Azide and Cbz Protection

The azide is reduced to the primary amine, which is then immediately protected with a benzyloxycarbonyl (Cbz) group.

-

Reaction: The azide can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amine is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3][4][5]

-

Causality: The Cbz group is a widely used amine protecting group in peptide synthesis and medicinal chemistry due to its stability and removal by hydrogenolysis.[6]

Step 5: Deprotection of the Boc Group and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

-

Reaction: The Boc-protected carbamate is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA). The resulting free amine is then precipitated as the hydrochloride salt.

-

Causality: The hydrochloride salt form often improves the stability and handling of amine-containing compounds.

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons adjacent to the carbamate nitrogen, the benzylic protons of the Cbz group, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (CH₂) | ~5.1 |

| Pyrrolidine ring | 1.5 - 3.5 |

| CH₂-NHCbz | ~3.2 |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product. A suitable chiral stationary phase, such as a cyclodextrin-based column, can be used to separate the (R) and (S) enantiomers.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ ion would be at m/z 235.15 (for the free base).

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its stereochemically defined nature and conformational rigidity allow for precise interactions with biological targets. This compound serves as a valuable building block for the synthesis of compounds targeting a wide range of diseases.

Potential Therapeutic Areas

-

Antiviral Agents: The pyrrolidine moiety is a common feature in many antiviral drugs.[1]

-

Enzyme Inhibitors: Carbamate-containing molecules have been successfully developed as inhibitors for various enzymes, including proteases and esterases.[8][9]

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have shown activity as modulators of CNS targets.[10]

Mechanism of Action Insights

The biological activity of molecules derived from this scaffold is highly dependent on the substituents attached to the pyrrolidine ring and the nature of the carbamate group. The (R)-stereochemistry at the 2-position of the pyrrolidine ring can be critical for specific binding to a chiral pocket in a protein target.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Table 3: Hazard Identification (Predicted)

| Hazard | Classification |

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Conclusion

This compound is a strategically important chiral building block with significant potential in the development of new therapeutic agents. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The versatility of the pyrrolidine scaffold ensures that this compound will continue to be a valuable tool for medicinal chemists and drug discovery professionals.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

-

Dal Corso, A., et al. (2021). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Angewandte Chemie International Edition, 60(28), 15484-15491. Available at: [Link]

-

Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 62(3), 299-318. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

Kwon, K., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available at: [Link]

-

Hao, R., et al. (2025). Retracted Article: Deoxygenative cross-electrophile coupling of benzyl chloroformates with aryl iodides. Organic & Biomolecular Chemistry, 23, 10062. Available at: [Link]

- Process for the preparation of 2-aminomethyl-pyrrolidine. CA1047041A.

-

Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

Higashijima, T., et al. (2012). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 25-32. Available at: [Link]

-

Ramapanicker, R., et al. (2010). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 75(18), 6249-6252. Available at: [Link]

-

Al-Hadedi, A. A. M., et al. (2020). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

-

Wikipedia. Benzyl chloroformate. Available at: [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703-11725. Available at: [Link]

-

PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. Available at: [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8035), 843-849. Available at: [Link]

-

Fujiwara, Y., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography-Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. Analytical Sciences, 41(8). Available at: [Link]

-

Kyong, J. B., et al. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051-8058. Available at: [Link]

-

PubChem. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

- Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. US8957252B2.

-

Comins, D. L., & Dehghani, A. (2025). Straightforward synthesis of enantiopure 2-aminomethyl and 2-hydroxymethyl pyrrolidines with complete stereocontrol. Tetrahedron Letters, 66(32), 154629. Available at: [Link]

-

Pascual, S., et al. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Inorganic Chemistry, 51(15), 8147-8158. Available at: [Link]

-

Hao, R., et al. (2025). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry, 23(40), 10062-10066. Available at: [Link]

-

Information Box Ticket Lifestyles. (2026). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. YouTube. Available at: [Link]

-

Di Costanzo, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1849. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Retracted Article: Deoxygenative cross-electrophile coupling of benzyl chloroformates with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride synthesis route

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Introduction

This compound is a valuable chiral building block in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a stereochemically defined pyrrolidine ring and a protected primary amine side chain, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The precise spatial arrangement of its functional groups is crucial for achieving high selectivity and potency in drug-target interactions. This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthetic route to this key intermediate, grounded in established chemical principles and supported by field-proven insights. We will dissect each step of the synthesis, elucidating the causality behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A robust synthesis of the target molecule begins with a logical disconnection approach. The final hydrochloride salt is trivially formed from its free-base precursor. The core carbamate linkage points to (R)-2-(aminomethyl)pyrrolidine as a key diamine intermediate. However, the differential reactivity of the primary and secondary amines in this intermediate necessitates a carefully orchestrated protection strategy. A more practical approach involves synthesizing a differentially protected precursor, which can be achieved starting from the commercially available and enantiopure starting material, (R)-prolinol.

This strategy hinges on a sequence of protection, functional group interconversion, a second, orthogonal protection, and a final selective deprotection. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the initial protection of the pyrrolidine nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Cbz) group is subsequently used to protect the primary amine, as it is stable to the acidic conditions required for Boc removal but can be cleaved under different, non-acidic conditions (catalytic hydrogenolysis), providing essential orthogonality.

The overall synthetic workflow is depicted below.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway and Experimental Protocols

This section details the multi-step synthesis from (R)-prolinol to the final hydrochloride salt. Each stage includes a discussion of the underlying chemical principles and a validated experimental protocol.

Step 1: N-Boc Protection of (R)-Prolinol

Causality and Expertise: The first step is the protection of the secondary amine of (R)-prolinol. The tert-butyloxycarbonyl (Boc) group is selected for its robustness and the mild, acidic conditions required for its eventual removal. This protection is critical to prevent side reactions in subsequent steps, such as N-alkylation during the activation of the hydroxyl group. The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic.[1]

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dissolve (R)-prolinol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) to the solution.

-

Add a base, such as triethylamine (1.1 eq.) or an aqueous solution of sodium bicarbonate, to the reaction mixture.[1]

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

| Parameter | Value |

| Starting Material | (R)-Prolinol |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Stoichiometry | 1.05 equivalents |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Step 2: Conversion of Hydroxyl to Primary Amine

This transformation is a critical part of the synthesis and is efficiently accomplished in a three-stage sequence: mesylation, azide displacement, and reduction.

Stage 2a: Mesylation of the Primary Alcohol

Causality and Expertise: The hydroxyl group is a poor leaving group. To facilitate its displacement, it must be converted into a more reactive functional group. Mesylation, using methanesulfonyl chloride (MsCl), is a common and effective method to transform the alcohol into a mesylate, which is an excellent leaving group for subsequent SN2 reactions. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

-

Dissolve N-Boc-(R)-prolinol (1.0 eq.) in anhydrous DCM (0.4 M).

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used immediately in the next step without purification due to potential instability.

Stage 2b: Nucleophilic Substitution with Sodium Azide

Causality and Expertise: The mesylate is now susceptible to nucleophilic attack. Sodium azide (NaN₃) is used as the nitrogen source in a classic SN2 reaction. This step proceeds with high efficiency and introduces the nitrogen atom that will become the primary amine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

-

Dissolve the crude mesylate from the previous step (1.0 eq.) in anhydrous DMF (0.5 M).

-

Add sodium azide (NaN₃) (3.0 eq.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure azide.

Stage 2c: Reduction of the Azide to the Primary Amine

Causality and Expertise: The final stage of this sequence is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation. Palladium on carbon (Pd/C) is a standard and effective catalyst. The reaction proceeds with the evolution of nitrogen gas, driving it to completion.[2]

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

-

Dissolve the purified azide (1.0 eq.) in methanol or ethanol (0.2 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the desired product, (R)-1-Boc-2-(aminomethyl)pyrrolidine, which is often of sufficient purity for the next step.[3][4]

Caption: Workflow for the conversion of the alcohol to a primary amine.

Step 3: Cbz Protection of the Primary Amine

Causality and Expertise: With the differentially protected diamine in hand, the next step is to protect the newly formed primary amine. The benzyloxycarbonyl (Cbz) group is ideal due to its orthogonality with the Boc group. It is stable under the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis.[5][] The reaction is performed with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the generated HCl.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(((benzyloxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate

-

Dissolve (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq.) in DCM (0.5 M).

-

Cool the solution to 0 °C.

-

Add a base, such as aqueous NaHCO₃ solution or triethylamine (1.2 eq.).

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the dual-protected intermediate.

| Parameter | Value |

| Starting Material | (R)-1-Boc-2-(aminomethyl)pyrrolidine |

| Reagent | Benzyl Chloroformate (Cbz-Cl) |

| Stoichiometry | 1.1 equivalents |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Step 4: Selective Deprotection of the Boc Group

Causality and Expertise: This step leverages the planned orthogonality of the protecting groups. The Boc group is acid-labile and can be selectively removed in the presence of the acid-stable Cbz group.[3] Trifluoroacetic acid (TFA) is commonly used for this purpose, often diluted in DCM. Another common method is using a solution of HCl in an organic solvent like dioxane or diethyl ether.[7]

Experimental Protocol: Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate

-

Dissolve the dual-protected intermediate (1.0 eq.) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature.

-

Stir the solution for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free base.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base product, which can be used directly for salt formation.

Step 5: Hydrochloride Salt Formation

Causality and Expertise: The final step is to convert the free base into its more stable, crystalline, and easily handled hydrochloride salt. This is a standard acid-base reaction achieved by treating a solution of the amine with a stoichiometric amount of hydrochloric acid.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanol (1.0-1.1 eq.) with stirring.

-

A precipitate should form immediately or upon cooling.

-

Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield this compound as a white or off-white solid.[8]

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the final product.

Safety Considerations

-

Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals.

-

Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle with care in a fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Handle in a fume hood with appropriate PPE.

-

Catalytic Hydrogenation: Hydrogen gas is flammable and explosive. Perform in a well-ventilated area, away from ignition sources, and use appropriate equipment.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key chiral intermediate for pharmaceutical synthesis. The strategy relies on an orthogonal protection scheme, employing Boc and Cbz groups, which allows for the selective manipulation of the two amine functionalities. Each step has been optimized based on established chemical principles to ensure high yields and purity. By understanding the causality behind the choice of reagents and conditions, researchers can confidently implement and, if necessary, adapt this synthesis for their specific drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

MySkinRecipes. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine. Retrieved from [Link]

- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725.

- ACS Publications. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (2016). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (1982). KR820001121B1 - Process for preparing 2-amino-methyl pyrolidine.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (1979). CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results - BJOC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-2-(Aminomethyl)-1-Boc-pyrrolidine [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1033245-45-2|(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Executive Summary

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its stereochemically defined pyrrolidine core, coupled with the versatile benzyl carbamate protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, stereochemical integrity, synthesis, and rigorous analytical verification. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's properties and applications.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of modern drug discovery.[1] Its prevalence in both natural products and synthetic drugs stems from its unique conformational properties, which allow it to serve as a rigid scaffold to orient pharmacophoric elements in three-dimensional space. This structural feature is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[2]

Furthermore, the introduction of stereocenters, particularly at the C2 position, imparts chirality, a fundamental property governing drug efficacy and safety. The (R)-enantiomer of a compound can exhibit vastly different pharmacological activity compared to its (S)-enantiomer.[3] Consequently, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a regulatory and clinical necessity in the development of single-enantiomer drugs.[3] This compound provides a pre-packaged, stereochemically defined fragment ready for incorporation into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of this compound is a precise assembly of key functional groups, each contributing to its utility.

-

Pyrrolidine Ring: The saturated heterocyclic core provides a rigid, non-planar structure. The nitrogen atom within this ring is the most basic site and is protonated in the hydrochloride salt form, enhancing solubility in polar solvents.

-

Chiral Center: The carbon at the 2-position of the pyrrolidine ring is a stereocenter with a defined (R)-configuration. This is the most critical feature for its application in asymmetric synthesis.

-

Methylene Linker: A -CH₂- group connects the chiral center to the carbamate nitrogen, providing conformational flexibility.

-

Benzyl Carbamate (Cbz/Z-group): This functional group serves as a protecting group for the primary amine. The benzyloxycarbonyl (Cbz) group is renowned in organic synthesis for its stability under a wide range of reaction conditions and its susceptibility to clean removal, typically via catalytic hydrogenolysis.[4][5]

Caption: Molecular structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [6][7] |

| Molecular Weight | 270.76 g/mol | [6][7] |

| Appearance | White to off-white solid | General observation |

| Stereochemistry | (R)-enantiomer | Topic |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of amine protection, a foundational technique in multi-step organic synthesis. The causality behind each step is critical for ensuring high yield and purity.

Synthetic Strategy: Amine Protection

The primary goal is to selectively protect the exocyclic primary amine of the starting material, (R)-2-(aminomethyl)pyrrolidine, without affecting the secondary amine within the pyrrolidine ring. The benzyl carbamate group is ideal for this purpose. The overall transformation involves the reaction of the amine with benzyl chloroformate, which acts as an acylating agent.

Experimental Protocol

This protocol is a self-validating system. Successful execution, monitored by techniques like Thin-Layer Chromatography (TLC), should yield the desired product, which is then definitively confirmed by the analytical methods in Section 4.

-

Reactant Preparation: Dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel.

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1-1.2 eq.) or diisopropylethylamine. Causality: A base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it unreactive.

-

Cooling: Cool the mixture to 0°C using an ice bath. Causality: This exothermic reaction is cooled to control the reaction rate, minimizing the formation of potential side products.

-

Reagent Addition: Slowly add a solution of benzyl chloroformate (1.0-1.05 eq.) dropwise while maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.[8]

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Causality: The aqueous washes remove the base, salts, and any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration.

Caption: General workflow for the synthesis of the target compound.

Comprehensive Structural Verification

Confirmation of the molecular structure and purity is non-negotiable in a research and development setting. A multi-pronged analytical approach is employed to provide irrefutable evidence of the compound's identity.

Analytical Workflow

The crude product from synthesis is subjected to a battery of tests. Each technique provides a unique piece of structural information, and together, they form a complete picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. Key expected signals would include aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and distinct signals for the protons on the pyrrolidine ring and the methylene linker.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio. The expected molecular ion peak for the free base (C₁₃H₁₈N₂O₂) would be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational stretches expected are the N-H stretch (~3300 cm⁻¹) and the strong C=O stretch of the carbamate group (~1690 cm⁻¹).[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring the absence of starting materials and byproducts.

Caption: A logical workflow for the analytical verification of the final product.

Utility in Drug Development

The primary application of this compound is as a high-value intermediate. Its structure is designed for subsequent chemical modification.

The Role as a Protected Chiral Amine

The Cbz-protected amine allows chemists to perform reactions on other parts of the molecule or to couple it with other fragments without the primary amine interfering. Once the desired modifications are complete, the Cbz group can be selectively removed under mild conditions, typically catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), to reveal the free primary amine for further functionalization. This strategic protection and deprotection sequence is fundamental to the synthesis of complex molecules.[10]

Caption: Logical flow of using the compound as an intermediate in a multi-step synthesis.

This building block and its derivatives are instrumental in creating compounds for various therapeutic areas, including antivirals, neuroscience, and metabolic diseases, where the pyrrolidine motif is frequently encountered.[11][12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related compounds provide a reliable guide.

| Hazard Category | Precautionary Measures | Source (Analogy) |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area or fume hood. | [13] |

| Skin/Eye Contact | May cause skin and serious eye irritation. Wear appropriate protective gloves, clothing, and safety goggles. | [13][14] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. | [9] |

| Storage | Store locked up in a dry, cool, well-ventilated place. Keep container tightly closed under an inert atmosphere. | [7][13] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [13] |

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined molecular structure, centered on an enantiomerically pure pyrrolidine core, provides a reliable and versatile starting point for the synthesis of novel therapeutics. Understanding its structure, the logic behind its synthesis, and the methods for its verification allows researchers to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the journey from molecular concept to potential clinical candidate.

References

-

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

(R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem. Available at: [Link]

-

(R)-2-(Aminomethyl)-1-Boc-pyrrolidine. MySkinRecipes. Available at: [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). Molbank. Available at: [Link]

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). ACS Publications. Available at: [Link]

-

Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. Carl ROTH. Available at: [Link]

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.

-

Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. SpectraBase. Available at: [Link]

-

Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. PrepChem.com. Available at: [Link]

-

Benzyl carbamate. PubChem. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Available at: [Link]

-

Benzyl carbamate. Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. eMolecules this compound | | Fisher Scientific [fishersci.com]

- 7. 1033245-45-2|(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-2-(Aminomethyl)-1-Boc-pyrrolidine [myskinrecipes.com]

- 11. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

A Technical Guide to the Aqueous Solubility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to successful formulation and clinical efficacy. Among these properties, aqueous solubility is a critical determinant of bioavailability for orally administered therapeutics. This guide provides an in-depth technical framework for characterizing the aqueous solubility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral amine salt. Publicly available solubility data for this specific compound is limited; therefore, this document focuses on the essential theoretical principles and provides a robust, field-proven experimental protocol for determining its thermodynamic solubility. By explaining the causality behind experimental choices and grounding the methodology in authoritative standards, this guide serves as a practical tool for researchers to generate reliable and reproducible solubility data, enabling informed decisions in the drug development pipeline.

Introduction to the Compound and the Imperative of Solubility

This compound is a specific organic molecule with the following key identifiers:

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 270.76 g/mol | [1][2] |

| CAS Number | 1217652-74-8 | [1][2] |

As a hydrochloride salt of a basic compound (containing a pyrrolidine nitrogen), its aqueous solubility is expected to be significantly influenced by pH. The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate in the gastrointestinal tract, which in turn is a primary factor governing its absorption and overall bioavailability.[3][4] Poor solubility can lead to insufficient drug exposure, high inter-subject variability, and ultimately, therapeutic failure. Therefore, a precise characterization of the pH-solubility profile is a non-negotiable step in early-phase drug development.

Theoretical Foundations: pH-Dependent Solubility of an Amine Hydrochloride

The solubility of this compound in aqueous media is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7]

The pyrrolidine nitrogen is basic and will be protonated at low pH. The equilibrium can be represented as:

R-NH₂⁺ (ionized, more soluble) ⇌ R-NH (non-ionized, less soluble) + H⁺

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized, more soluble, protonated form. For a weak base, the relationship is given by:

S_total = S₀ * (1 + 10^(pKa - pH))

This equation underscores a critical concept:

-

At pH values well below the pKa , the compound will be predominantly in its ionized (protonated) form, leading to higher aqueous solubility.[4][8]

-

As the pH approaches and exceeds the pKa , the proportion of the non-ionized free base increases, causing a sharp decrease in solubility.[3][9]

Therefore, determining the pH-solubility profile is essential to predict how the drug will behave in different segments of the gastrointestinal tract, which has a pH gradient from the acidic stomach (pH ~1-3) to the more neutral small intestine (pH ~6-7.5).[4]

Mandatory Visualization 1: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium that governs the solubility of the compound.

Caption: pH-dependent equilibrium of the amine hydrochloride.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution where the dissolved compound is in equilibrium with the undissolved solid.[10][11][12] This protocol is designed to be a self-validating system, ensuring data integrity.

Materials and Reagents

-

This compound (solid powder)

-

HPLC-grade water, acetonitrile, and methanol[13]

-

Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, hydrochloric acid, sodium hydroxide) compliant with United States Pharmacopeia (USP) standards.[14][15]

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker/incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[12]

Preparation of pH-Controlled Buffers

A series of buffers spanning the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) must be prepared. It is crucial to use standard buffer compositions, such as those outlined in the USP, to ensure consistency and reproducibility.[14][16][17]

Example: Preparation of 0.1 M Phosphate Buffer, pH 7.4

-

Prepare stock solutions of 0.2 M potassium dihydrogen phosphate and 0.2 M sodium hydroxide.

-

To 50 mL of the 0.2 M potassium dihydrogen phosphate solution, add 39.1 mL of the 0.2 M sodium hydroxide solution.

-

Adjust the final volume to 200 mL with purified water.

-

Verify the final pH with a calibrated pH meter and adjust if necessary.

Experimental Workflow

The following workflow ensures that equilibrium is achieved and that the measured concentration is accurate.

Mandatory Visualization 2: Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Compound Addition: Add an excess of solid this compound to a series of vials, each containing a different pH buffer. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.[10] A starting point is to add ~5-10 mg of compound to 1 mL of buffer.[11]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a predetermined period.

-

Causality & Trustworthiness: The time to reach equilibrium can vary significantly and must be experimentally determined.[10] To validate this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.[18] For thermodynamic solubility, incubation times of 24 hours or more are common.[18]

-

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand briefly for the solid to settle.

-

Carefully withdraw a small aliquot from the supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved particles.[19]

-

Causality & Trustworthiness: This step is critical to prevent artificially high results. The filter material should be validated for low drug binding. Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method.

-

-

Final pH Measurement: After sampling, measure the pH of the remaining slurry in each vial.[10][20] Any significant deviation from the initial buffer pH must be recorded, as the final measured pH is the correct value to report for that solubility data point.

-

Quantification by HPLC-UV: Analyze the concentration of the diluted filtrate using a validated, stability-indicating HPLC-UV method.[12][21][22]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate analysis and comparison.

Table 1: Example pH-Solubility Profile for this compound at 25°C

| Initial Buffer pH | Final Measured pH | Mean Solubility (µg/mL) | Std. Dev. (n=3) | Mean Solubility (mM) |

| 1.2 | 1.25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 2.0 | 2.08 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 4.5 | 4.53 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 6.8 | 6.75 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 7.4 | 7.31 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Deionized Water | [Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Note: Values are placeholders and must be determined experimentally.

Interpretation: The resulting data will form a pH-solubility profile. For this basic compound, the solubility is expected to be high at low pH and decrease as the pH increases, consistent with the Henderson-Hasselbalch relationship. This profile is invaluable for predicting in-vivo dissolution and for guiding formulation strategies, such as the selection of salt forms or enabling technologies for poorly soluble compounds.

Conclusion

References

-

Vertex AI Search Result[1]: this compound - CAS:1217652-74-8. Available from: .

-

Vertex AI Search Result[2]: 1217652-74-8[this compound]. Available from: .

- Glomme, A., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link].

-

Avdeef, A. (2009). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link].

-

Yilmaz, B. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link].

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link].

- United States Pharmacopeia. Reagents: Buffer Solutions.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Evotec. Thermodynamic Solubility Assay.

- Pion Inc. (2023). What is pKa and how is it used in drug development?.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link].

- Scribd. Buffer Solutions USP.

- Taylor & Francis Online. Henderson Hasselbalch equation – Knowledge and References.

- Singh, S., et al. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

- AccessPhysiotherapy. Chapter 3. Pharmacokinetics.

- Pharmaguideline. Preparation of Buffer Solutions.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link].

- Serviquimia. United States Pharmacopoeia Solutions.

- Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.

- DSDP Analytics. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

Sources

- 1. This compound - CAS:1217652-74-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1217652-74-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. uspbpep.com [uspbpep.com]

- 15. scribd.com [scribd.com]

- 16. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 17. serviquimia.com [serviquimia.com]

- 18. enamine.net [enamine.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. fda.gov [fda.gov]

- 21. researchgate.net [researchgate.net]

- 22. asianjpr.com [asianjpr.com]

- 23. sciforum.net [sciforum.net]

- 24. dsdpanalytics.com [dsdpanalytics.com]

The Strategic Utility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. The stereochemistry of substituted pyrrolidines is of paramount importance, as different enantiomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles. (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral building block, has emerged as a crucial intermediate in the synthesis of several modern pharmaceuticals, most notably in the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in drug development. The content is tailored for researchers and scientists in the pharmaceutical industry, offering insights into the practical considerations and underlying principles that govern its use.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a synthetic intermediate is the bedrock of its effective utilization. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | R-2-(CBZ-AMINOMETHYL)PYRROLIDINE-HCl, benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate,hydrochloride |

| CAS Number | 1217652-74-8[3] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂[4] |

| Molecular Weight | 270.76 g/mol [4] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol |

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with the construction of the chiral pyrrolidine core and culminates in the protection of the primary amine and subsequent salt formation. The following sections detail a representative synthetic approach, emphasizing the rationale behind key experimental choices.

Part 1: Enantioselective Synthesis of the (R)-2-(Aminomethyl)pyrrolidine Precursor